

A Comparative Guide to the Spectroscopic Data of C11 Isomers

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Compound of Interest

Compound Name: 2,2,3,4,5-Pentamethylhexane

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For Researchers, Scientists, and Drug Development Professionals: A Cross-Referenced Guide to Spectroscopic Data of Undecane Isomers

The ability to accurately identify and differentiate between isomers is paramount in many scientific disciplines, including drug development, petrochemistry, and environmental analysis. This guide provides a comparative overview of spectroscopic data for various C11 isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers and professionals who rely on these analytical techniques for structural elucidation.

Comparative Spectroscopic Data of C11 Isomers

The following table summarizes the key spectroscopic features of selected C11 isomers. This data has been compiled from various spectral databases and peer-reviewed publications.



Isomer	Structure	1H NMR (δ, ppm)	13C NMR (δ, ppm)	Key IR Absorption s (cm ⁻¹)	Major Mass Spec. Fragments (m/z)
n-Undecane	CH3(CH2)9CH 3	0.88 (t, 6H), 1.26 (m, 18H)	14.1, 22.7, 29.3, 29.6, 31.9	~2955 (s), ~2924 (s), ~2854 (s), ~1467 (m), ~1378 (w)	156 (M+), 141, 127, 113, 99, 85, 71, 57, 43
2- Methyldecan e	CH3CH(CH3) (CH2)7CH3	0.86 (d, 6H), 0.88 (t, 3H), 1.25 (m, 14H), 1.51 (m, 1H)	14.1, 20.0, 22.7, 27.2, 29.4, 29.7, 30.1, 31.9, 34.1, 36.7	~2956 (s), ~2924 (s), ~2854 (s), ~1466 (m), ~1377 (m)	156 (M+), 141, 127, 99, 85, 71, 57, 43
3- Methyldecan e	CH3CH2CH(C H3) (CH2)6CH3	0.85 (t, 3H), 0.88 (t, 3H), 0.91 (d, 3H), 1.2-1.4 (m, 15H)	11.4, 14.1, 19.2, 22.7, 27.1, 29.4, 29.7, 30.1, 31.9, 34.4, 36.7	~2957 (s), ~2925 (s), ~2855 (s), ~1465 (m), ~1378 (m)	156 (M+), 127, 113, 99, 85, 71, 57, 43
4- Methyldecan e	CH3(CH2)2CH (CH3) (CH2)5CH3	0.86 (t, 6H), 0.90 (d, 3H), 1.2-1.4 (m, 15H)	14.1, 19.7, 22.7, 23.0, 29.4, 29.6, 31.9, 32.5, 34.5, 36.6	~2956 (s), ~2924 (s), ~2854 (s), ~1466 (m), ~1378 (m)	156 (M+), 113, 99, 85, 71, 57, 43
2,2- Dimethylnona ne	(CH₃)₃C(CH2) 6CH₃	0.85 (s, 9H), 0.88 (t, 3H), 1.24 (m, 12H)	14.1, 22.7, 23.0, 24.5, 29.5, 30.1, 31.9, 32.1, 44.0	~2954 (s), ~2905 (s), ~2869 (s), ~1468 (m), ~1366 (s)	156 (M+), 141, 99, 85, 71, 57 (base peak), 43

Note: NMR data is typically acquired in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) and coupling patterns are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet). IR absorption intensities are denoted as s (strong), m (medium), and w (weak).



Mass spectrometry data lists the mass-to-charge ratio (m/z) of the molecular ion (M+) and major fragment ions.

Experimental Protocols

The data presented in this guide are typically acquired using the following standard experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-20 mg of the C11 isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.[1][2] The solution should be free of any particulate matter.[1]
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 300 or 500 MHz for protons.
- ¹H NMR Acquisition: A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR Acquisition: Proton-decoupled spectra are acquired to simplify the spectrum to a single peak for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[1] Chemical shifts are also referenced to TMS.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid C11 isomers, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, and more commonly for liquid samples, Attenuated Total Reflectance (ATR) FTIR spectroscopy is used, where a drop of the sample is placed directly on the ATR crystal.[3]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal is recorded and



subtracted from the sample spectrum.[4]

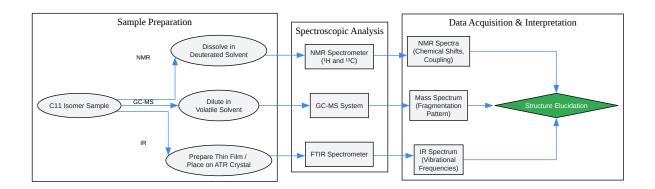
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: The C11 isomer is dissolved in a volatile organic solvent (e.g., hexane or dichloromethane) to an appropriate concentration.[5]
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for hydrocarbon analysis (e.g., a nonpolar stationary phase).[6]
- GC Separation: A small volume of the sample solution is injected into the heated GC inlet, where it is vaporized. The components are separated on the column based on their boiling points and interactions with the stationary phase. The oven temperature is typically programmed to ramp up to ensure good separation.[6]
- Mass Spectrometry: As the separated isomers elute from the GC column, they enter the
 mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating
 ions. The mass analyzer separates the ions based on their mass-to-charge ratio, and a
 detector records their abundance.[6]

Visualizing Spectroscopic Workflows and Isomer Classification

To better illustrate the processes involved in the spectroscopic analysis of C11 isomers, the following diagrams have been generated using the DOT language.

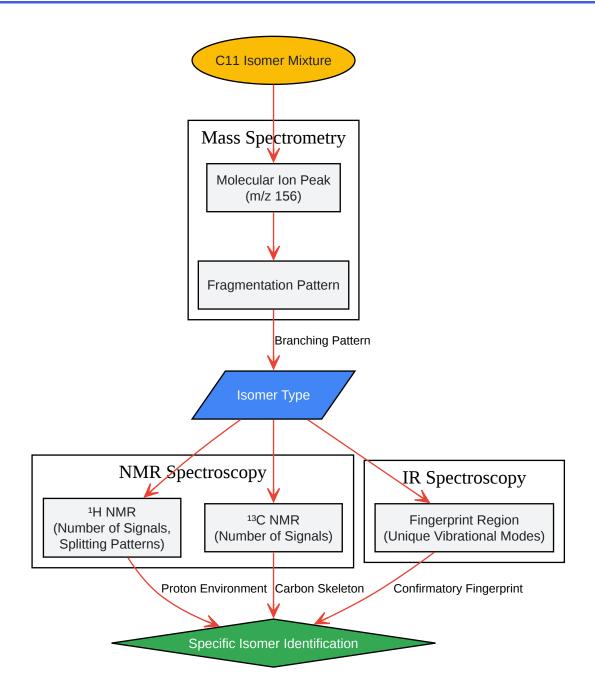




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Caption: Experimental workflow for the spectroscopic analysis of C11 isomers.





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Caption: Logical classification of C11 isomers using spectroscopic data.

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